molecular formula C58H48Cl2NP3Ru B3081192 Dichloro[(R)-bis(diphenylphosphino)-1,1-binaphthyl][2-(diphenylphosphino)ethylamine]ruthenium(II) CAS No. 1097731-98-0

Dichloro[(R)-bis(diphenylphosphino)-1,1-binaphthyl][2-(diphenylphosphino)ethylamine]ruthenium(II)

Cat. No.: B3081192
CAS No.: 1097731-98-0
M. Wt: 1023.9 g/mol
InChI Key: OCISKKNHYCXYSP-UHFFFAOYSA-L
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Description

Dichloro[(R)-bis(diphenylphosphino)-1,1-binaphthyl][2-(diphenylphosphino)ethylamine]ruthenium(II) is a useful research compound. Its molecular formula is C58H48Cl2NP3Ru and its molecular weight is 1023.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dichloro[(R)-bis(diphenylphosphino)-1,1-binaphthyl][2-(diphenylphosphino)ethylamine]ruthenium(II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dichloro[(R)-bis(diphenylphosphino)-1,1-binaphthyl][2-(diphenylphosphino)ethylamine]ruthenium(II) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Asymmetric Hydrogenation Catalyst

  • Dichloro[(R)-bis(diphenylphosphino)-1,1-binaphthyl][2-(diphenylphosphino)ethylamine]ruthenium(II) has been identified as an effective catalyst for the asymmetric hydrogenation of prochiral alkenes. This includes hydrogenation of 2-acylaminoacrylic and 2-acylaminocinnamic acids under mild conditions, producing N-acyl-(R)-α-amino acids with high optical purity (Kawano et al., 1989).

Catalyst Synthesis and Structural Characterization

  • The synthesis and structural characterization of similar ruthenium(II) complexes, like the dichloro[2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II), have been achieved under green production conditions with high yield and purity. This highlights the potential for eco-friendly and cost-effective synthesis of such complexes (Zhaowe, 2015).

Hydrogenation of Carbonyl Compounds

  • The complex has been used for hydrogenation of α,β-unsaturated carbonyl compounds, demonstrating high catalytic activity and enantioselectivity. Notably, it maintained its activity across multiple successive runs, indicating good reusability and stability (Caballero et al., 2021).

Preparation and Reactions of Ruthenium Complexes

  • Research also includes the preparation and reaction studies of ruthenium complexes involving this compound, demonstrating the formation of novel chiral molecular hydrogen complexes (Tsukahara et al., 1988).

Catalysis of Stereoselective Reactions

  • Ruthenium(II) complexes with similar structures have been utilized in stereoselective reactions, highlighting their potential in producing enantiomerically pure compounds (Benincori et al., 1995).

Mechanistic Studies

  • Mechanistic studies of catalysis, particularly in the hydrogenation of unsaturated carboxylic acids, have been conducted. These studies provide insights into the catalytic processes and the nature of the active species (Ashby & Halpern, 1991).

Applications in Asymmetric Hydrogenation

  • These ruthenium complexes have been employed in asymmetric hydrogenation of various substrates, achieving significant optical purities, which is crucial for the production of chiral pharmaceuticals and fine chemicals (Matteoli et al., 1996).

Properties

IUPAC Name

2-diphenylphosphanylethanamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium(2+);dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H32P2.C14H16NP.2ClH.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;15-11-12-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;;;/h1-32H;1-10H,11-12,15H2;2*1H;/q;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCISKKNHYCXYSP-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(CCN)C2=CC=CC=C2.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.[Cl-].[Cl-].[Ru+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H48Cl2NP3Ru
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1023.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Dichloro[(R)-bis(diphenylphosphino)-1,1-binaphthyl][2-(diphenylphosphino)ethylamine]ruthenium(II)
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Dichloro[(R)-bis(diphenylphosphino)-1,1-binaphthyl][2-(diphenylphosphino)ethylamine]ruthenium(II)
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Dichloro[(R)-bis(diphenylphosphino)-1,1-binaphthyl][2-(diphenylphosphino)ethylamine]ruthenium(II)
Reactant of Route 4
Reactant of Route 4
Dichloro[(R)-bis(diphenylphosphino)-1,1-binaphthyl][2-(diphenylphosphino)ethylamine]ruthenium(II)
Reactant of Route 5
Reactant of Route 5
Dichloro[(R)-bis(diphenylphosphino)-1,1-binaphthyl][2-(diphenylphosphino)ethylamine]ruthenium(II)
Reactant of Route 6
Dichloro[(R)-bis(diphenylphosphino)-1,1-binaphthyl][2-(diphenylphosphino)ethylamine]ruthenium(II)

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